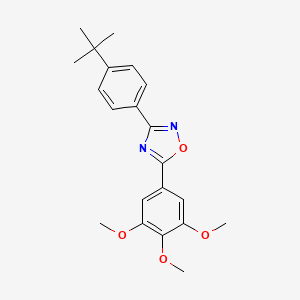![molecular formula C14H15NO4S B4229977 methyl 3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]propanoate](/img/structure/B4229977.png)
methyl 3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]propanoate
Descripción general
Descripción
Methyl 3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]propanoate is a chemical compound that belongs to the class of pyrrolidine derivatives. It is commonly known as MDPT or Methylenedioxy Pyrrolidinyl Thiopropanoate. MDPT has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of MDPT is not fully understood. However, it is believed to act as a potent inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the breakdown of various neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
MDPT has been found to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This can lead to various effects such as increased mood, increased cognitive function, and increased energy levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPT has several advantages for lab experiments. It is a potent inhibitor of MAO, which makes it useful for studying the effects of MAO inhibition on various physiological and biochemical processes. MDPT is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, MDPT has some limitations as well. It has not been extensively studied for its potential toxicity, and its long-term effects are not fully understood.
Direcciones Futuras
There are several future directions for the study of MDPT. One potential direction is the study of its potential applications in the field of medicinal chemistry. MDPT has been found to have potent MAO inhibitory activity, which makes it a potential candidate for the development of drugs for the treatment of various neurological disorders. Another potential direction is the study of its potential toxicity and long-term effects. Further studies are needed to fully understand the safety profile of MDPT.
Aplicaciones Científicas De Investigación
MDPT has been studied extensively for its potential applications in various fields of scientific research. It has been found to have significant potential as a chemical reagent for the detection and analysis of various compounds. MDPT has also been studied for its potential applications in the field of medicinal chemistry.
Propiedades
IUPAC Name |
methyl 3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-19-13(17)7-8-20-11-9-12(16)15(14(11)18)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJMYEQRTUCNCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1CC(=O)N(C1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4229898.png)
![N'-[(4-biphenylyloxy)acetyl]-2-(4-methylphenoxy)propanohydrazide](/img/structure/B4229907.png)
![ethyl 2-methyl-5-propyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4229910.png)
![N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide](/img/structure/B4229930.png)
![2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol](/img/structure/B4229935.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl (2,5-dioxo-3-phenyl-1-imidazolidinyl)acetate](/img/structure/B4229942.png)
![4-tert-butyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B4229960.png)


![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N-(4-methylphenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4229980.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4229988.png)
![N,N-dimethyl-4-[(3-nitrophenyl)sulfonyl]-1-piperazinesulfonamide](/img/structure/B4229991.png)
![2,2-dimethyl-N-{[(4-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B4229994.png)